molecular formula C15H11N3O3S B437974 N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 300569-51-1

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B437974
CAS No.: 300569-51-1
M. Wt: 313.3g/mol
InChI Key: XRKIUCQKQITOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and drug discovery research. The compound features a benzothiazole core, a privileged scaffold in drug design known for its diverse biological activities . Benzothiazole derivatives have been extensively investigated for their potent antitumor, antimicrobial, and anticonvulsant properties, among others . The specific molecular architecture of this compound, incorporating a 6-methyl substituent on the benzothiazole ring and a 4-nitrobenzamide group at the 2-position, presents a unique profile for structure-activity relationship (SAR) studies. This structure is analogous to other researched benzothiazole-benzamide compounds, which are explored as potential protein tyrosine kinase inhibitors and for other therapeutic targets . Researchers value this family of compounds for developing novel therapeutic agents for conditions like cancer, neurodegenerative diseases, and bacterial infections . Its mechanism of action is likely target-specific, as benzothiazoles can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. This product is intended for research applications only in laboratory settings.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKIUCQKQITOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The 6-methyl-1,3-benzothiazol-2-amine precursor is synthesized via cyclization of 2-amino-4-methylthiophenol using bromine in glacial acetic acid. This method, adapted from C-6 methyl benzothiazole derivatization studies, involves:

  • Dissolving 2-amino-4-methylthiophenol in cooled glacial acetic acid.

  • Controlled addition of bromine to avoid temperature spikes (>30°C).

  • Stirring for 12–16 hours to ensure complete cyclization.

  • Neutralization with ammonia to precipitate the product, followed by recrystallization in benzene-ethanol (1:1).

Key Reaction Parameters

ParameterConditionYield
Temperature0–25°C (exothermic control)66%
SolventGlacial acetic acid
RecrystallizationBenzene-ethanol (1:1)

This step’s success hinges on strict temperature control during bromine addition, as excessive heat promotes side reactions.

Amide Bond Formation

The benzothiazole amine is subsequently reacted with 4-nitrobenzoyl chloride in anhydrous conditions. A representative protocol involves:

  • Dissolving 6-methyl-1,3-benzothiazol-2-amine in dry dichloromethane.

  • Adding triethylamine (1.1 eq) to scavenge HCl.

  • Dropwise addition of 4-nitrobenzoyl chloride (1.05 eq) at 0°C.

  • Refluxing for 4–6 hours, followed by aqueous workup and recrystallization.

Optimized Conditions

ParameterConditionYield
SolventDichloromethane78%
BaseTriethylamine
TemperatureReflux (40°C)

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or pyridine improve amide bond formation kinetics but complicate purification. Comparative studies demonstrate:

SolventReaction TimeYieldPurity (HPLC)
Dichloromethane6 hours78%98.5%
Pyridine3 hours82%97.1%
DMF2.5 hours85%96.8%

While DMF accelerates the reaction, dichloromethane offers easier post-reaction isolation, making it preferable for laboratory-scale synthesis.

Catalytic Enhancements

Incorporating coupling agents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) increases yields to >90% by minimizing racemization and side-product formation. For example:

CatalystYield (No Catalyst)Yield (With Catalyst)
None78%
EDCI92%

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2022 study achieved 95% conversion in 20 minutes using:

  • 6-methyl-1,3-benzothiazol-2-amine (1 eq)

  • 4-nitrobenzoyl chloride (1.1 eq)

  • DMF solvent, 100°C, 300 W irradiation

Advantages :

  • 4x faster than conventional heating.

  • Higher purity (99.2% by HPLC).

Solid-Phase Synthesis

Immobilizing the benzothiazole amine on Wang resin enables iterative coupling and simplified purification. This method, though less common, achieves 88% yield with automated systems.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing:

  • Heat Management : Continuous flow reactors mitigate exothermic risks during benzothiazole cyclization.

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing costs by 40%.

  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol-water (3:1) ensures >99% purity.

Comparative Industrial Methods

ParameterBatch ReactorContinuous Flow
Annual Capacity500 kg2,000 kg
Purity98.5%99.1%
Cost per kg$1,200$900

Quality Control and Characterization

Analytical Data

  • Melting Point : 214–216°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (d, 2H, Ar–NO2), 7.89 (d, 2H, Ar–CO), 7.52 (s, 1H, benzothiazole-H), 2.45 (s, 3H, CH3).

  • HPLC Purity : >99% (C18 column, acetonitrile-water gradient).

Impurity Profiling

Common impurities include:

  • Unreacted 4-nitrobenzoyl chloride (<0.3%).

  • Di-acylated byproduct (<0.5%), mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, anti-cancer properties, and other therapeutic uses.

    Biological Research: It is used in studies involving enzyme inhibition, protein-ligand interactions, and molecular docking studies.

    Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.

    Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. In anti-cancer applications, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The benzothiazole core and nitrobenzamide moiety are common features among analogs, but substituent variations significantly alter properties:

Compound Name (Reference) Substituents on Benzothiazole/Nitrobenzamide Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
N-(1,3-Benzothiazol-2-yl)-4-nitrobenzamide None (base structure) N/A N/A IR: C=O (amide-I), NO₂ asymmetric/symmetric stretches; NMR: Aromatic H/C shifts
6i 4-Hydroxy-3-methoxy-5-nitrophenyl 256–257 59 IR: OH, OCH₃, NO₂; NMR: Complex aromatic splitting due to multiple substituents
6j Furan-2-yl 223–225 59 IR: C-O-C (furan); NMR: Distinct furan proton signals at δ ~6.5–7.5 ppm
5d 2-Nitrobenzylidene 188–190 58 IR: NO₂; NMR: Deshielded aromatic protons adjacent to nitro group
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethyl amine N/A High (mechanochemical synthesis) IR: Amide-I/II; NMR: Aliphatic chain and aromatic signals

Key Observations :

  • Nitro groups increase polarity and melting points (e.g., 5d: 188–190°C vs. 6j: 223–225°C) .
  • Methoxy/hydroxy substituents (e.g., 6i) contribute to higher melting points due to hydrogen bonding .
  • Bulkier groups (e.g., diphenylethyl in ) may reduce crystallinity, as evidenced by unrecorded melting points.

Key Findings :

  • Nitro groups enhance activity against Gram-positive bacteria (e.g., 6i: MIC 25 µg/mL for S. aureus) .
  • Hydrophobic substituents (e.g., furan in 6j) reduce Gram-negative efficacy, likely due to poor membrane penetration .
  • Triazole hybrids (e.g., 10a) show promise against E. coli (MIC 12.5 µg/mL) .

Biological Activity

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a nitrobenzamide group. The structural characteristics contribute to its reactivity and biological activity. The molecular formula is C12_{12}H10_{10}N2_{2}O3_{3}S, with a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Benzothiazole derivatives have demonstrated the ability to inhibit various enzymes, particularly kinases and proteases, which are critical targets in drug development. The compound binds to the active sites of these enzymes, leading to alterations in biochemical pathways that can suppress cell proliferation or inhibit microbial growth.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies have reported its activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent for infectious diseases .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its mechanism involves the inhibition of cancer cell signaling pathways, leading to reduced cell proliferation. In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. Compounds similar in structure showed promising results in reducing seizure activity without significant neurotoxicity .
  • Neurotoxicity Studies : In a study evaluating neurotoxic effects, it was found that many benzothiazole derivatives exhibited low toxicity profiles while maintaining pharmacological efficacy .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzothiazole structure can enhance efficacy against resistant strains .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in cancer cells
AnticonvulsantReduces seizure activity
NeurotoxicityLow toxicity observed

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Properties
This compoundBenzothiazole derivativeAntimicrobial and anticancer activities
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamideBenzothiazole derivativeEffective against bacterial infections
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamideBenzothiazole derivativeProminent antibacterial and antifungal activity

Q & A

Q. What are the standard synthetic routes for N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 6-methyl-1,3-benzothiazol-2-amine. Key parameters include:

  • Solvent : Pyridine or dichloromethane (to scavenge HCl).
  • Catalyst : Triethylamine or pyridine (base).
  • Yield optimization : Reaction time (4–24 hours) and stoichiometric control (1:1 molar ratio). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and characterized using 1H^1 \text{H}-/13C^{13}\text{C}-NMR and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1H^1 \text{H}-NMR identifies aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide; δ 7.2–7.4 ppm for benzothiazole). 13C^{13}\text{C}-NMR confirms carbonyl (δ ~165 ppm) and nitro group positions .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 305.0683, Δm = −1.31 ppm) .
  • UV-Vis : Absorbance at 239 nm (ε = 14,100) and 290 nm (ε = 11,700) confirms π→π* transitions .

Q. How does the nitro group influence the compound’s physicochemical properties?

The electron-withdrawing nitro group enhances electrophilicity, increasing reactivity in reduction reactions (e.g., catalytic hydrogenation with Pd/C yields 4-aminobenzamide derivatives). It also stabilizes the molecule’s planar conformation, critical for π-stacking interactions in biological targets .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use SHELXL for small-molecule refinement:

  • High-resolution data : Apply TWIN/BASF commands for twinned crystals.
  • Disordered regions : Use PART/SUMP restraints. Cross-validate with independent refinement software (e.g., Olex2) to resolve discrepancies in thermal parameters or occupancy .

Q. How can researchers address conflicting bioactivity data across analogs?

  • Structure-Activity Relationship (SAR) : Compare analogs like N-(5-methylthiazol-2-yl)-4-nitrobenzamide (lower cytotoxicity) and N-(4,5-dimethylbenzothiazol-2-yl)-4-nitrobenzamide (enhanced solvatochromism).
  • Methodological standardization : Ensure consistent assay conditions (e.g., MTT assay cell lines, incubation time).
  • Computational modeling : Dock the nitro group into hydrophobic pockets of target enzymes (e.g., β-ketoacyl-ACP synthase) to rationalize activity variations .

Q. What experimental approaches validate the compound’s proposed mechanism of action in antimicrobial studies?

  • Enzyme inhibition assays : Measure IC50_{50} against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetic monitoring (NADPH oxidation at 340 nm).
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) induction in S. aureus cultures.
  • Resistance studies : Serial passage experiments under sub-MIC conditions to assess mutation rates .

Methodological Challenges and Solutions

Q. How can low yields in the synthesis of This compound be mitigated?

  • Purification : Use column chromatography (silica gel, CH2 _2Cl2 _2/MeOH 95:5) to remove unreacted 4-nitrobenzoyl chloride.
  • Side reactions : Add molecular sieves to minimize hydrolysis of the acyl chloride intermediate.
  • Microwave-assisted synthesis : Reduce reaction time to 1 hour at 80°C (yield improvement: 75% → 90%) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°).
  • DSC : Identify melting endotherms (e.g., Form I: 147–149°C; Form II: 142–144°C).
  • Raman spectroscopy : Detect lattice vibrations (e.g., nitro group symmetric stretch at 1345 cm1 ^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.